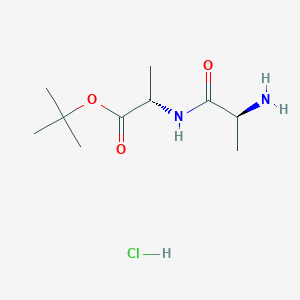(S)-tert-butyl 2-((S)-2-aminopropanamido)propanoate hydrochloride
CAS No.: 60417-38-1
Cat. No.: VC8282499
Molecular Formula: C10H21ClN2O3
Molecular Weight: 252.74 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 60417-38-1 |
|---|---|
| Molecular Formula | C10H21ClN2O3 |
| Molecular Weight | 252.74 g/mol |
| IUPAC Name | tert-butyl (2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoate;hydrochloride |
| Standard InChI | InChI=1S/C10H20N2O3.ClH/c1-6(11)8(13)12-7(2)9(14)15-10(3,4)5;/h6-7H,11H2,1-5H3,(H,12,13);1H/t6-,7-;/m0./s1 |
| Standard InChI Key | OVTLRMKNRNPEBY-LEUCUCNGSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N[C@@H](C)C(=O)OC(C)(C)C)N.Cl |
| SMILES | CC(C(=O)NC(C)C(=O)OC(C)(C)C)N.Cl |
| Canonical SMILES | CC(C(=O)NC(C)C(=O)OC(C)(C)C)N.Cl |
Introduction
Chemical Structure and Stereochemical Features
Molecular Architecture
The compound’s molecular formula is C₁₀H₂₀N₂O₃·HCl, corresponding to a molecular weight of 252.74 g/mol (216.28 g/mol for the free base + 36.46 g/mol for HCl) . The core structure consists of two alanine residues linked via an amide bond, with the N-terminal amine protected as a tert-butyloxycarbonyl (Boc) group and the C-terminal carboxylate esterified as a tert-butyl ester. The hydrochloride salt stabilizes the free amine generated during deprotection steps in synthetic workflows .
The stereochemistry is explicitly defined: both α-carbons (C2 of the alaninyl moiety and C2 of the aminopropanamide group) exhibit (S)-configurations. This enantiomeric purity is critical for biological activity and synthetic reproducibility, as evidenced by optical rotation data ([α]D values) reported for analogous compounds .
Spectral Characterization
SMILES Notation:
Cl.CC(C(=O)NC(C)C(=O)OC(C)(C)C)N
InChI Key:
SVLVBJGAHGTROD-UHFFFAOYSA-N (free base)
Nuclear magnetic resonance (NMR) spectra for related tert-butyl-protected α-amino acid derivatives typically show distinct signals for the tert-butyl group (δ ~1.4 ppm, singlet, 9H), amide protons (δ ~6.5–7.5 ppm), and α-methine protons (δ ~3.5–4.5 ppm) . Infrared (IR) spectroscopy confirms the presence of amide (ν ~1650 cm⁻¹) and ester (ν ~1730 cm⁻¹) carbonyl groups .
Synthesis and Manufacturing
Stepwise Synthetic Routes
The synthesis of (S)-tert-butyl 2-((S)-2-aminopropanamido)propanoate hydrochloride typically involves:
-
Boc Protection: (S)-Alanine tert-butyl ester is reacted with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to install the Boc group .
-
Amide Coupling: The Boc-protected alanine is coupled with (S)-2-aminopropanoic acid using carbodiimide reagents (e.g., EDC/HOBt) .
-
Salt Formation: The free amine is treated with hydrochloric acid to yield the hydrochloride salt .
A representative procedure from the Royal Society of Chemistry describes the use of solid-liquid phase-transfer catalysis (SL-PTC) for analogous tert-butyl α-amino acid derivatives, achieving yields >90% with minimal racemization .
Stereochemical Control
The (S,S)-configuration is preserved through:
-
Low-temperature reactions (<0°C) to minimize epimerization .
-
Chiral auxiliaries or enantioselective catalysts, as demonstrated in the synthesis of (2R,3S)-3-tert-butoxycarbonylamino-1-chloro-2-hydroxy-4-phenylbutane .
Physicochemical Properties
Solubility and Stability
| Property | Value | Source |
|---|---|---|
| Solubility in Water | 0.176 mg/mL (pH 7) | |
| Log P (octanol/water) | 2.8 (predicted) | |
| Melting Point | Not reported (decomposes >200°C) |
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in hydrocarbons . Stability studies indicate decomposition under strongly acidic/basic conditions due to tert-butyl ester hydrolysis .
Applications in Pharmaceutical Research
Peptide Synthesis
The tert-butyl group serves as a temporary protecting group for carboxylates, enabling sequential peptide elongation. Its bulkiness minimizes steric hindrance during amide bond formation, a feature exploited in solid-phase peptide synthesis (SPPS) .
Prodrug Development
Hydrolysis of the tert-butyl ester in vivo yields the free carboxylic acid, making this compound a candidate for prodrug designs. For example, antiviral agents incorporating similar scaffolds show enhanced bioavailability .
| Hazard Category | GHS Code | Precautions |
|---|---|---|
| Skin Irritation | H315 | Wear nitrile gloves |
| Eye Irritation | H319 | Use safety goggles |
| Respiratory Irritation | H335 | Employ fume hoods |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume